(Rac)-JBJ-04-125-02
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Overview
Description
(Rac)-JBJ-04-125-02 is a racemic mixture of JBJ-04-125-02, a potent, mutant-selective, allosteric, and orally active inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in cancer research due to its ability to selectively inhibit mutant forms of EGFR, which are often implicated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-JBJ-04-125-02 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions. The final product is obtained through a series of purification steps to ensure high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product. The compound is often produced in solid form and can be reconstituted in solvents like DMSO for research purposes .
Chemical Reactions Analysis
Types of Reactions: (Rac)-JBJ-04-125-02 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may yield simpler, reduced forms of the compound .
Scientific Research Applications
(Rac)-JBJ-04-125-02 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of EGFR inhibitors.
Biology: Helps in understanding the role of EGFR in cellular processes and its implications in diseases.
Medicine: Significant in cancer research, particularly in studying the effects of EGFR inhibition in cancer cells.
Industry: Used in the development of new therapeutic agents targeting EGFR
Mechanism of Action
(Rac)-JBJ-04-125-02 exerts its effects by selectively inhibiting mutant forms of the epidermal growth factor receptor (EGFR). The compound binds allosterically to the receptor, preventing its activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that overexpress mutant EGFR .
Comparison with Similar Compounds
Osimertinib: Another EGFR inhibitor that is ATP-competitive and covalent.
Gefitinib: An EGFR inhibitor used in cancer therapy.
Lapatinib: Targets both EGFR and HER2 receptors
Uniqueness: (Rac)-JBJ-04-125-02 is unique due to its mutant-selective allosteric inhibition of EGFR, which makes it particularly effective against cancer cells with specific EGFR mutations. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQVOTINPRYDAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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